molecular formula C10H10N2O3 B2364381 3-(1h-Imidazol-2-yl)benzoic acid hydrate CAS No. 1609403-92-0

3-(1h-Imidazol-2-yl)benzoic acid hydrate

Cat. No.: B2364381
CAS No.: 1609403-92-0
M. Wt: 206.201
InChI Key: LZKZTEFZJJWBRE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-2-yl)benzoic acid hydrate typically involves the cyclization of amido-nitriles to form disubstituted imidazoles. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Imidazol-2-yl)benzoic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

    Reduction: Reduction reactions can target the benzoic acid moiety, converting it to benzyl alcohol derivatives.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoic acid ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution are commonly employed.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-Imidazol-2-yl)benzoic acid hydrate is unique due to its specific substitution pattern and the presence of a hydrate form. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

3-(1H-Imidazol-2-yl)benzoic acid hydrate, a compound characterized by its imidazole and benzoic acid moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H8_8N2_2O2_2·H2_2O
  • CAS Number : 1609403-92-0
  • Molecular Weight : 192.19 g/mol

The structure features an imidazole ring attached to a benzoic acid moiety, which is hypothesized to contribute to its biological properties through various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes in cellular pathways. The imidazole group can participate in hydrogen bonding and coordination with metal ions, which may enhance its efficacy as an enzyme inhibitor or receptor modulator.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. A notable study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains, indicating broad-spectrum antibacterial activity.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies show that it can inhibit the growth of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2).

Cell Line IC50 (µM)
MDA-MB-2317.84
HepG214.65

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving microtubule destabilization and caspase activation.

Case Studies

  • Antibacterial Screening : A study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of benzoic acid derivatives, including this compound. The compound exhibited significant antibacterial activity against both methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic strains, confirming its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Research : In a recent investigation into novel anticancer agents, researchers synthesized several imidazole derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structural features to this compound showed promising growth inhibition rates, highlighting the importance of structural modifications in enhancing anticancer activity .

Properties

IUPAC Name

3-(1H-imidazol-2-yl)benzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2.H2O/c13-10(14)8-3-1-2-7(6-8)9-11-4-5-12-9;/h1-6H,(H,11,12)(H,13,14);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKZTEFZJJWBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=NC=CN2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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